molecular formula C14H13F3N2O B2511165 (Z)-2-Cyano-N-propan-2-yl-3-[4-(trifluoromethyl)phenyl]prop-2-enamide CAS No. 878977-19-6

(Z)-2-Cyano-N-propan-2-yl-3-[4-(trifluoromethyl)phenyl]prop-2-enamide

Cat. No.: B2511165
CAS No.: 878977-19-6
M. Wt: 282.266
InChI Key: HAQLSNUPSCTULB-UHFFFAOYSA-N
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Description

(Z)-2-Cyano-N-propan-2-yl-3-[4-(trifluoromethyl)phenyl]prop-2-enamide is a chemical compound known for its unique structural features and potential applications in various fields. This compound contains a cyano group, a trifluoromethyl group, and an enamide moiety, which contribute to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-Cyano-N-propan-2-yl-3-[4-(trifluoromethyl)phenyl]prop-2-enamide typically involves a multi-step process. One common method includes the reaction of 4-(trifluoromethyl)benzaldehyde with malononitrile in the presence of a base to form the corresponding α,β-unsaturated nitrile. This intermediate is then subjected to a Michael addition with isopropylamine to yield the final product. The reaction conditions often involve the use of organic solvents such as ethanol or acetonitrile and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This approach allows for better control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-Cyano-N-propan-2-yl-3-[4-(trifluoromethyl)phenyl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure optimal reactivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms. Substitution reactions can lead to a variety of new compounds with different functional groups replacing the trifluoromethyl group.

Scientific Research Applications

(Z)-2-Cyano-N-propan-2-yl-3-[4-(trifluoromethyl)phenyl]prop-2-enamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (Z)-2-Cyano-N-propan-2-yl-3-[4-(trifluoromethyl)phenyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is believed to result from the inhibition of bacterial respiration, leading to cell death . The compound may also interact with other cellular components, disrupting essential biological processes and contributing to its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-2-Cyano-N-propan-2-yl-3-[4-(trifluoromethyl)phenyl]prop-2-enamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity

Properties

IUPAC Name

(Z)-2-cyano-N-propan-2-yl-3-[4-(trifluoromethyl)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N2O/c1-9(2)19-13(20)11(8-18)7-10-3-5-12(6-4-10)14(15,16)17/h3-7,9H,1-2H3,(H,19,20)/b11-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAQLSNUPSCTULB-XFFZJAGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C(=CC1=CC=C(C=C1)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)NC(=O)/C(=C\C1=CC=C(C=C1)C(F)(F)F)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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